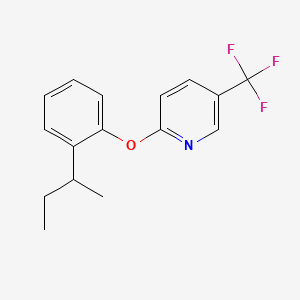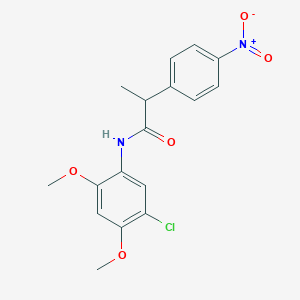![molecular formula C17H24ClNO5 B4074832 1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4074832.png)
1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane oxalate
Descripción general
Descripción
1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane oxalate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as cloperastine, and it belongs to the class of antitussive drugs. Cloperastine has been used to treat cough and other respiratory diseases, and it has been found to be effective in reducing the symptoms of these diseases.
Mecanismo De Acción
The mechanism of action of cloperastine is not fully understood. However, it has been suggested that cloperastine acts by inhibiting the release of substance P, a neuropeptide that is involved in the cough reflex. Cloperastine has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in treating respiratory diseases.
Biochemical and Physiological Effects:
Cloperastine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in the lungs of animals with respiratory diseases. Cloperastine has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and 8-hydroxy-2'-deoxyguanosine, in the lungs of animals with respiratory diseases. These effects suggest that cloperastine may have potential as a therapeutic agent for respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloperastine has several advantages for lab experiments. It has been found to be stable under a wide range of conditions, and it can be easily synthesized in large quantities. Cloperastine has also been found to have low toxicity in animals, which makes it suitable for use in preclinical studies. However, cloperastine has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer. Cloperastine also has a short half-life in the body, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane oxalate. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to understand how it works at the molecular level. Additionally, future studies could investigate the effects of cloperastine on other physiological systems, such as the cardiovascular system and the nervous system. Overall, the study of this compound is an important area of research, with potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Cloperastine has been extensively studied for its antitussive and anti-inflammatory properties. It has been found to be effective in reducing cough reflex sensitivity, and it has been used to treat various respiratory diseases, such as asthma, chronic bronchitis, and COPD. Cloperastine has also been studied for its potential to treat other diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.C2H2O4/c1-13-12-14(16)6-7-15(13)18-11-10-17-8-4-2-3-5-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGIURVIKETIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4074750.png)
![N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4074762.png)
![{2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074769.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074775.png)
![2-[(1-azepanylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4074780.png)

![3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4074789.png)

![1-[3-(2-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074812.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4074819.png)
![methyl 4-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4074828.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074839.png)
![2-methyl-1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}indoline](/img/structure/B4074853.png)
![3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4074859.png)